N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-27-17-5-3-14(9-19(17)28-2)10-21(25)23-15-11-22(26)24(13-15)16-4-6-18-20(12-16)30-8-7-29-18/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSCVJJRPLDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-yl intermediate: This step involves the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form 2,3-dihydro-1,4-benzodioxin.
Synthesis of 5-oxopyrrolidin-3-yl intermediate: This intermediate is synthesized by reacting succinic anhydride with ammonia to form 3-pyrrolidinone, which is then further reacted with appropriate reagents to introduce the 5-oxo group.
Coupling reaction: The final step involves coupling the 2,3-dihydro-1,4-benzodioxin-6-yl intermediate with the 5-oxopyrrolidin-3-yl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Research Implications and Gaps
- Comparative Efficacy : Direct comparisons of binding affinity or enzymatic inhibition are absent in the evidence; future studies should prioritize assays against kinases, GPCRs, or cytochrome P450 isoforms.
- Structural Optimization: Replacing the pyrrolidinone with alternative lactams (e.g., caprolactam) or modifying methoxy substituents could refine pharmacokinetic profiles .
Biological Activity
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has attracted significant attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzodioxin moiety and a pyrrolidinone ring, which contribute to its biological properties. The molecular formula is C₁₈H₁₉N₃O₄, and it features several functional groups that are crucial for its activity.
Target Enzymes
This compound primarily targets:
- Cholinesterases : The compound inhibits cholinesterase enzymes, which play a vital role in the hydrolysis of acetylcholine in the nervous system. This inhibition enhances cholinergic signaling and may improve cognitive functions.
- Lipoxygenase Enzymes : It also exhibits inhibitory effects on lipoxygenase enzymes involved in the inflammatory response, suggesting potential anti-inflammatory properties.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective effects. By inhibiting cholinesterases, it enhances synaptic transmission and could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown improved neuronal survival and function in the presence of the compound.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In one study, it was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, which suggest its potential as an antimicrobial agent .
Anti-inflammatory Properties
The inhibition of lipoxygenase suggests that this compound may also have anti-inflammatory effects. This could make it a candidate for treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cognitive Enhancement : A study involving animal models showed that administration of the compound resulted in improved memory retention and learning capabilities compared to control groups. This was attributed to enhanced cholinergic activity due to cholinesterase inhibition.
- Antibacterial Testing : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings support its potential use in developing new antimicrobial therapies .
- Anti-inflammatory Assays : The compound was evaluated in models of acute inflammation where it significantly reduced edema formation compared to untreated controls. This suggests its utility in treating inflammatory conditions .
Summary Table of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this compound while minimizing byproduct formation?
Methodological Answer: Synthesis optimization involves systematic adjustment of reaction parameters such as temperature, pH, and stoichiometry. For benzodioxin derivatives, a stepwise approach is recommended:
- Amide coupling : Use coupling agents like HATU or EDC/HOBt under inert conditions to minimize hydrolysis.
- Ring closure : Employ microwave-assisted synthesis to enhance reaction efficiency and reduce side products .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Parameters:
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR : ¹H and ¹³C NMR to confirm benzodioxin and pyrrolidinone ring systems. Key signals include δ 4.2–4.5 ppm (dioxin methylene) and δ 2.5–3.0 ppm (pyrrolidinone protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 441.2).
- Elemental Analysis : CHN analysis to validate empirical formula (e.g., C₂₃H₂₄N₂O₅) within ±0.3% error .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
Methodological Answer: Integrate quantum mechanics (QM) and molecular dynamics (MD) simulations:
- Docking Studies : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., α-glucosidase). Focus on substituent effects at the 3,4-dimethoxyphenyl moiety .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic profiles, prioritizing derivatives with low hepatotoxicity .
Example Workflow:
Lead Compound → Docking → DFT Optimization → Synthetic Feasibility Assessment → In Vitro Testing
Q. How should researchers address contradictions between in silico predictions and experimental bioassay results?
Methodological Answer: Discrepancies often arise from oversimplified computational models. Mitigate via:
- Parameter Variation : Test multiple force fields (e.g., AMBER vs. CHARMM) to assess conformational flexibility .
- Solvent Effects : Include explicit solvent models (e.g., TIP3P water) in MD simulations to mimic physiological conditions .
- Experimental Cross-Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics independently .
Case Study: If a derivative shows poor inhibition despite high docking scores, evaluate off-target interactions via thermal shift assays .
Q. What strategies are effective for elucidating the mechanism of enzyme inhibition (e.g., α-glucosidase)?
Methodological Answer: Combine kinetic and structural analyses:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For this compound, a mixed inhibition model is hypothesized due to dual binding sites .
- X-ray Crystallography : Co-crystallize the compound with α-glucosidase (PDB ID: 2ZE0) to identify critical interactions (e.g., hydrogen bonds with Asp352) .
- Mutagenesis : Engineer enzyme mutants (e.g., Asp352Ala) to validate residue-specific contributions to inhibition.
Experimental Design & Data Analysis
Q. How can statistical experimental design (DoE) optimize reaction conditions for scale-up?
Methodological Answer: Apply a fractional factorial design to prioritize variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature) .
Example Design:
| Run | Temp (°C) | Catalyst (mol%) | Solvent (DMF:H₂O) | Yield (%) |
|---|---|---|---|---|
| 1 | 70 | 5 | 9:1 | 62 |
| 2 | 80 | 10 | 8:2 | 78 |
Analysis: ANOVA identifies solvent ratio as the most significant factor (p < 0.05) .
Q. What protocols ensure reproducibility in biological assays for this compound?
Methodological Answer: Standardize assay conditions:
- Cell Lines : Use HepG2 cells for cytotoxicity assays, passage number ≤20.
- Positive Controls : Include acarbose for α-glucosidase inhibition studies .
- Data Normalization : Express inhibition as % activity relative to vehicle-treated controls (mean ± SEM, n=6).
Troubleshooting: If IC₅₀ values vary between labs, verify enzyme lot consistency and pre-incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
